Adenosine receptor inhibitor 2

Adenosine Receptor Pharmacology Receptor Binding Assay Selectivity Profiling

Adenosine receptor inhibitor 2 (compound 14b; CAS 2550401-76-6) is a potent adenosine receptor (AR) antagonist that exhibits dual affinity toward the A1 and A2A receptor subtypes. It demonstrates higher affinity for the A1AR (Ki = 52.2 nM) than for the A2AAR (Ki = 167 nM).

Molecular Formula C17H20BrN5O2
Molecular Weight 406.3 g/mol
Cat. No. B12396794
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAdenosine receptor inhibitor 2
Molecular FormulaC17H20BrN5O2
Molecular Weight406.3 g/mol
Structural Identifiers
SMILESCCN1C2=C(C(=O)N(C1=O)CC)N(C(=N2)NCC3=CC(=CC=C3)Br)C
InChIInChI=1S/C17H20BrN5O2/c1-4-22-14-13(15(24)23(5-2)17(22)25)21(3)16(20-14)19-10-11-7-6-8-12(18)9-11/h6-9H,4-5,10H2,1-3H3,(H,19,20)
InChIKeyJQUHPWAAWOJUOW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Adenosine Receptor Inhibitor 2 (Compound 14b) CAS 2550401-76-6 for Dual A1/A2A Antagonism in Preclinical Research


Adenosine receptor inhibitor 2 (compound 14b; CAS 2550401-76-6) is a potent adenosine receptor (AR) antagonist that exhibits dual affinity toward the A1 and A2A receptor subtypes. It demonstrates higher affinity for the A1AR (Ki = 52.2 nM) than for the A2AAR (Ki = 167 nM) [1]. The compound is characterized by a 1,3-diethyl-7-methylxanthine core with an 8-((3-bromophenyl)methylamino) substituent and shows selectivity over the A2B and A3 adenosine receptor subtypes (Ki > 1000 nM) [2].

Why Adenosine Receptor Inhibitor 2 (Compound 14b) Cannot Be Replaced by Standard A2A-Selective Antagonists


The dual A1/A2A affinity profile of adenosine receptor inhibitor 2 (compound 14b) fundamentally distinguishes it from the vast majority of adenosine receptor antagonists that are designed for high A2A selectivity [1]. Whereas compounds like preladenant (Ki A2A = 1.1 nM; A1 > 1000 nM) [2], istradefylline (Ki A2A = 2.2 nM; A1 = 150 nM) , and tozadenant (Ki A2A = 11.5 nM; >120-fold selectivity) are engineered to preferentially target A2A receptors, compound 14b exhibits a reversed selectivity with ~3.2-fold higher affinity for A1AR over A2AAR [1]. This differential receptor engagement profile means that experimental outcomes obtained with this tool compound are not generalizable to A2A-selective antagonists. Furthermore, its lack of activity against MAO-A/B and PDE4B1/10A [1] contrasts with other xanthine-based scaffolds that may exhibit off-target enzyme inhibition, making it a cleaner probe for adenosine receptor pharmacology.

Adenosine Receptor Inhibitor 2 (Compound 14b): Direct Quantitative Differentiation from A2A-Selective Antagonists


Receptor Subtype Selectivity Profile: Reversed A1/A2A Preference Compared to Clinical-Stage A2A Antagonists

Adenosine receptor inhibitor 2 (compound 14b) exhibits a unique dual A1/A2A binding profile with a 3.2-fold higher affinity for A1AR (Ki = 52.2 nM) over A2AAR (Ki = 167 nM) [1]. In contrast, all major comparator A2A antagonists show the opposite selectivity: preladenant binds A2AAR with Ki = 1.1 nM and >1000-fold selectivity over A1AR [2]; istradefylline binds A2AAR with Ki = 2.2 nM and ~68-fold selectivity over A1AR (Ki A1 = 150 nM) ; and tozadenant binds A2AAR with Ki = 11.5 nM and >120-fold selectivity over A1AR .

Adenosine Receptor Pharmacology Receptor Binding Assay Selectivity Profiling

Off-Target Enzyme Inhibition Profile: Clean Adenosine Receptor Activity vs. Xanthine-Derived PDE/MAO Inhibitors

Adenosine receptor inhibitor 2 (compound 14b) was specifically tested for inhibition of monoamine oxidase A (MAO-A), monoamine oxidase B (MAO-B), phosphodiesterase 4B1 (PDE4B1), and phosphodiesterase 10A (PDE10A) and found to be inactive against all four enzymes [1]. This contrasts with other xanthine-based compounds, such as caffeine and theophylline, which are known to inhibit PDEs and MAOs at relevant concentrations. For example, theophylline inhibits PDE4 with an IC50 of ~100 μM and acts as a non-selective adenosine antagonist, while caffeine inhibits PDEs with IC50 values in the 100-500 μM range.

Enzyme Inhibition Off-Target Screening Xanthine Derivatives

A2B and A3 Receptor Selectivity: Comparable Subtype Discrimination to A2A-Selective Agents

Adenosine receptor inhibitor 2 (compound 14b) demonstrates negligible affinity for the A2B and A3 adenosine receptor subtypes, with Ki values >1000 nM for both [1]. This level of discrimination against A2B/A3 receptors is comparable to that of preladenant (Ki A2B > 1700 nM, Ki A3 > 1000 nM) [2] and istradefylline (Ki A3 > 681 nM) .

Receptor Subtype Selectivity Adenosine A2B/A3 Receptors Binding Assay

In Vivo Data Availability: Research Tool Status vs. Clinical-Stage A2A Antagonists

As of April 2026, no peer-reviewed in vivo efficacy data for adenosine receptor inhibitor 2 (compound 14b) have been reported in the public domain. In contrast, comparator compounds preladenant, istradefylline, and tozadenant have extensive in vivo animal model data and human clinical trial results [REFS-1, REFS-2, REFS-3]. For instance, tozadenant reduced OFF time by 1.1-1.2 hours/day in a Phase 2b Parkinson's disease trial [3], and preladenant increased ON time and reduced OFF time in PD patients [2]. This evidence gap positions compound 14b strictly as an in vitro research tool, not a clinical candidate analog.

In Vivo Pharmacology Preclinical Development Research Tool Selection

Optimal Research Applications for Adenosine Receptor Inhibitor 2 (Compound 14b) Based on Quantitative Differentiation


In Vitro Pharmacological Studies Requiring a Dual A1/A2A Antagonist with Reversed Selectivity

Researchers investigating the distinct physiological or pathophysiological roles of A1 versus A2A adenosine receptors can employ compound 14b as a control tool with preferential A1 binding (Ki = 52.2 nM A1 vs. 167 nM A2A) [1]. This reversed selectivity profile enables experiments that require simultaneous blockade of both receptor subtypes but with differential potency, a configuration not achievable with standard A2A-selective antagonists (e.g., preladenant, istradefylline, tozadenant).

Mechanistic Studies Requiring Clean Adenosine Receptor Pharmacology Without PDE or MAO Confounds

Compound 14b has been experimentally validated to be inactive against MAO-A, MAO-B, PDE4B1, and PDE10A at 10 μM [1]. This clean enzyme inhibition profile makes it particularly valuable for experiments where the confounding effects of PDE or MAO inhibition—common among xanthine-based compounds—must be excluded to attribute observed effects solely to adenosine receptor antagonism.

Comparative Binding Studies to Validate A1 vs. A2A Selectivity of Novel Adenosine Receptor Ligands

The well-characterized binding affinities of compound 14b for A1AR (Ki = 52.2 nM) and A2AAR (Ki = 167 nM), along with its lack of A2B/A3 affinity (Ki > 1000 nM) [1], establish it as a reference standard for benchmarking the selectivity profiles of newly synthesized adenosine receptor ligands in radioligand binding assays.

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